![molecular formula C10H15ClN2O3 B2647014 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2344685-95-4](/img/structure/B2647014.png)

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

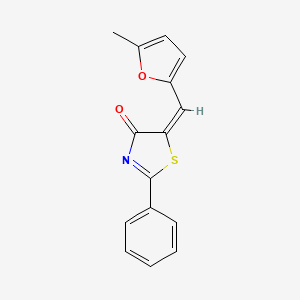

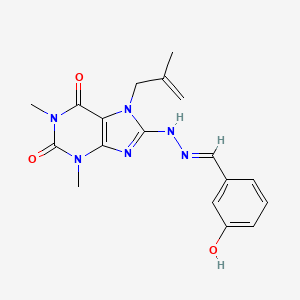

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, also known as 5-(propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 2344685-95-4 . It has a molecular weight of 246.69 .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The enantiomers of this compound were prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis .Molecular Structure Analysis

The IUPAC name of this compound is 5-isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride . The InChI code is 1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H .Chemical Reactions Analysis

The compound has been described as a conformationally constrained cyclised analogue of AMPA . It has been shown to cause glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Aplicaciones Científicas De Investigación

Glutamate Receptor Agonist

This compound has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA . This suggests that it could be used in research to study the function and behavior of glutamate receptors .

Stereochemical Anomaly Research

The compound has been used in research to study stereochemical anomalies. Specifically, it has been found that the cyclised ®-AMPA analogue ®-3-hydroxy-4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridine-5-carboxylic acid [ ®-5-HPCA] resembles (S)-AMPA at glutamate receptors . This makes it useful in studying the stereochemistry of these receptors .

Sedative and Hypnotic Agent

The compound is a GABA (A) receptor (GABA (A)R) agonist that preferentially activates delta-subunit-containing GABA (A)Rs (delta-GABA (A)Rs) . This suggests that it could have potential applications in the development of sedatives and hypnotics .

Inhibition of Thalamic Excitability

The compound has been found to inhibit thalamic excitability, suggesting a selective role for delta-GABA (A) receptors . This could make it useful in research into the function of these receptors and their role in thalamic excitability .

Role in Synaptic vs Extrasynaptic GABA (A) Receptors

The compound has been used in research to clarify the role of synaptic vs extrasynaptic GABA (A) receptors in thalamocortical neurons . This could have implications for understanding the function of these receptors in different parts of the neuron .

Potential Therapeutic Applications

Given its role as a GABA (A) receptor agonist and its effects on thalamic excitability, the compound could potentially have therapeutic applications. However, more research would be needed to fully understand these potential applications .

Safety And Hazards

The safety information includes the following precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements are H315, H319, H335 . The signal word is “Warning” and the pictograms include GHS07 .

Propiedades

IUPAC Name |

5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYZZVFYKZUXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2646945.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2646954.png)